molecular formula C21H25NO6 B14936899 trans-4-[({[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Katalognummer: B14936899
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: WKVKJOYONAXNFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({2-[(4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a chromen-2-one core with various functional groups that contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone . This intermediate is then reacted with various sodium azides to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of green solvents and catalysts, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-({2-[(4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

4-({2-[(4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-({2-[(4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with various molecular targets and pathways. The compound’s chromen-2-one core can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its anticoagulant properties are attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-({2-[(4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of a chromen-2-one core with an acetamido and cyclohexane carboxylic acid moiety makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C21H25NO6

Molekulargewicht

387.4 g/mol

IUPAC-Name

4-[[[2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H25NO6/c1-12-7-16(20-13(2)9-19(24)28-17(20)8-12)27-11-18(23)22-10-14-3-5-15(6-4-14)21(25)26/h7-9,14-15H,3-6,10-11H2,1-2H3,(H,22,23)(H,25,26)

InChI-Schlüssel

WKVKJOYONAXNFU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NCC3CCC(CC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.